methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Description
Properties
CAS No. |
152722-51-5 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-11-4-3-9(12(14)16-2)8-5-6-13-7-10(8)11/h3-4,13H,5-7H2,1-2H3 |
InChI Key |
LAKLPKQNZPKGTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Regioselective Methoxy Group Introduction
The 8-methoxy substituent is introduced via electrophilic aromatic substitution or directed ortho-metalation. In one approach, a benzyl-protected intermediate undergoes demethylation using boron tribromide (BBr₃) in dichloromethane, followed by methylation with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This two-step process achieves >85% yield while preserving the ester functionality at position 5.
Esterification and Carboxylate Functionalization
The methyl ester at position 5 is introduced early in the synthesis to avoid side reactions during subsequent steps. Intermediate 7 is esterified using methyl iodide (MeI) in the presence of K₂CO₃ and DMF, achieving quantitative conversion. Alternative methods employ Fischer esterification with methanol and sulfuric acid, though this approach is less favored due to competing ring-opening reactions.
Optimization of Ester Stability
The ester group’s stability under basic conditions is critical. Studies show that using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol mixtures selectively hydrolyzes ester groups without affecting the methoxy substituent. For instance, compound 9 undergoes hydrolysis to yield the carboxylic acid derivative, which is re-esterified to confirm the robustness of the methyl ester under basic conditions.
Protective Group Strategies
Protective groups are essential for managing reactivity during multi-step syntheses. The Boc group is widely used to protect the tetrahydroisoquinoline nitrogen, as demonstrated in the synthesis of compound 14 . Deprotection is achieved using hydrochloric acid (HCl) in isopropanol, followed by acylation with (E)-3-(2-furyl)acrylic acid to introduce additional functionalities.
Benzyl Group Removal
Hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas effectively removes benzyl protecting groups without altering the methoxy or ester functionalities. For example, compound 21 is debenzylated to yield the free phenol derivative, which is subsequently methylated to restore the methoxy group.
Key Reaction Conditions and Yields
The following table summarizes critical steps in the synthesis of methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate:
Analytical Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structure and purity. For example, intermediate 10 exhibits characteristic ¹H-NMR signals at δ 2.30 (s, 3H, CH₃), 5.73 (s, 2H, OCH₂O), and 6.54–7.70 (m, aromatic protons), consistent with the tetrahydroisoquinoline scaffold. Infrared (IR) spectroscopy further confirms ester carbonyl stretches at 1646 cm⁻¹.
Challenges and Optimization
Competing side reactions, such as over-alkylation or ring-opening, are mitigated by controlling reaction temperature and stoichiometry. For instance, excessive LiAlH₄ during reductions leads to ester group cleavage, necessitating careful reagent addition under ice-cooling. Solvent choice also impacts regioselectivity; polar aprotic solvents like DMF favor alkylation over elimination .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be synthesized using various methods that often involve the manipulation of tetrahydroisoquinoline derivatives. The synthesis typically includes steps such as cyclization and functional group modifications to achieve the desired methyl ester form.
Key Properties:
- Molecular Formula: CHNO
- Molecular Weight: 221.25 g/mol
- Purity Specifications: Typically high purity is required for biological applications.
Biological Activities
Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:
- Antioxidant Properties: Compounds in this family have shown potential as antioxidants, which can protect cells from oxidative stress.
- Neuroprotective Effects: Some studies suggest that tetrahydroisoquinoline derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases .
- Antimicrobial Activity: There is evidence supporting the antimicrobial properties of these compounds against various pathogens.
Medicinal Chemistry Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable building block for developing new drugs targeting neurological disorders and other conditions.
Case Studies
- Synthesis of Derivatives:
- Coordination Chemistry:
Industrial Applications
The compound's properties extend beyond medicinal uses; it has potential applications in:
- Agricultural Chemistry: As a precursor for developing agrochemicals.
- Material Science: Its derivatives could be used in creating advanced materials due to their unique chemical properties.
Mechanism of Action
The mechanism by which methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Position 8
Methyl 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate Hydrochloride
- Molecular Formula: C₁₁H₁₃ClFNO₂
- Molecular Weight : 245.68 g/mol
- Key Differences : Replacing the methoxy group with a fluorine atom introduces electronegativity, reducing steric bulk but increasing electronic effects. This substitution may enhance metabolic stability in biological systems .
Methyl 7-Bromo-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate Hydrochloride
- CAS : 1638767-10-8
- Molecular Formula: C₁₁H₁₃BrClNO₂
- Key Differences: Bromine at position 7 introduces a bulky, polarizable substituent.
Variations in Core Structure and Additional Substituents
Methyl 4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate Hydrochloride
- CAS : 1203682-99-8
- Molecular Formula: C₁₃H₁₈ClNO₂
- The hydrochloride salt improves aqueous solubility compared to the free base of the target compound .
5,7,8-Trimethoxy-2-Methyl-1,2,3,4-Tetrahydroisoquinoline
- CAS : 119522-46-2
- Molecular Formula: C₁₃H₁₉NO₃
- However, increased substitution may complicate synthesis and purification .
Non-Isoquinoline Analogs: Tetrahydroquinoline Derivatives
6-Methyl-1,2,3,4-Tetrahydroquinoline
- CAS : 91-61-2
- Molecular Formula : C₁₀H₁₃N
- Key Differences: The quinoline core (vs. isoquinoline) alters the nitrogen position, affecting electronic distribution and biological activity. The methyl group at position 6 provides a lipophilic character, influencing membrane permeability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Methyl 8-methoxy-1,2,3,4-THIQ-5-carboxylate | 152722-51-5 | C₁₂H₁₅NO₃ | 221.25 | 8-OCH₃, 5-COOCH₃ | Electron-rich aromatic ring |
| Methyl 8-fluoro-THIQ-5-carboxylate hydrochloride | 2253638-70-7 | C₁₁H₁₃ClFNO₂ | 245.68 | 8-F, hydrochloride salt | Enhanced metabolic stability |
| Methyl 7-bromo-THIQ-5-carboxylate hydrochloride | 1638767-10-8 | C₁₁H₁₃BrClNO₂ | 283.59 | 7-Br, hydrochloride salt | High reactivity in substitutions |
| 5,7,8-Trimethoxy-2-methyl-THIQ | 119522-46-2 | C₁₃H₁₉NO₃ | 237.30 | 5,7,8-OCH₃, 2-CH₃ | Complex synthesis, high polarity |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | C₁₀H₁₃N | 147.22 | 6-CH₃ (quinoline core) | Lipophilic, membrane-permeable |
THIQ: Tetrahydroisoquinoline
Biological Activity
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (referred to as M8MTHC) is a compound of considerable interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.
Synthesis
M8MTHC is typically synthesized through the Pictet-Spengler reaction , which involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst. Other synthetic strategies include multicomponent reactions that enhance atom economy and yield.
Neuroprotective Effects
Research indicates that M8MTHC exhibits neuroprotective properties. It may interact with neurotransmitter systems, thereby modulating their activity and offering protective effects against neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The structural features of M8MTHC contribute significantly to its ability to affect biological pathways positively .
Anti-inflammatory Properties
In addition to neuroprotection, M8MTHC has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation in various biological models, suggesting applications in treating conditions characterized by chronic inflammation .
The mechanism of action of M8MTHC involves its interaction with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects depending on the target.
Comparative Analysis with Similar Compounds
M8MTHC shares structural similarities with other tetrahydroisoquinoline derivatives but exhibits unique properties due to the presence of the methoxy group at the 8-position and the carboxylate ester at the 5-position. This uniqueness enhances its solubility and reactivity compared to other compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | Methoxy group at position 6 | Different biological activity profile |
| Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | Hydroxy group at position 7 | Enhanced solubility in aqueous solutions |
| Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | Chlorine substitution at position 5 | Potentially increased lipophilicity |
Case Studies and Research Findings
Several studies have investigated the biological activity of M8MTHC:
- Neuroprotection : A study demonstrated that M8MTHC could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.
- Anti-inflammatory Activity : In vitro assays showed that M8MTHC significantly reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Line Studies : Preliminary investigations into its anti-proliferative effects revealed that M8MTHC exhibited significant activity against various cancer cell lines (e.g., HepG2 and MCF-7), with IC50 values suggesting potent efficacy .
Q & A
Basic: What are the established synthetic routes for methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, with the Pictet-Spengler reaction being a cornerstone for constructing the tetrahydroisoquinoline core. Key steps include:
- Ring formation : Condensation of phenylethylamine derivatives with carbonyl compounds under acidic catalysis (e.g., BF₃·Et₂O) to form the bicyclic structure .
- Functionalization : Introduction of the 8-methoxy group via selective methoxylation, often using methanol or methylating agents under controlled pH and temperature .
- Esterification : Incorporation of the carboxylate moiety through reaction with methyl chloroformate or similar reagents .
Reaction progress is monitored via HPLC, and intermediates are purified via column chromatography .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy at C8, carboxylate at C5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (221.25 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95% by area normalization) and monitor reaction intermediates .
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and crystal packing .
Basic: What biological activities are reported for structurally related tetrahydroisoquinoline derivatives?
Methodological Answer:
While direct data on methyl 8-methoxy-THIQ-5-carboxylate is limited, related analogs exhibit:
- Neuroprotection : Inhibition of oxidative stress in neuronal cell models (IC₅₀ values: 10–50 μM) via modulation of NMDA receptors .
- Antimicrobial Activity : MIC values of 5–20 μg/mL against Gram-positive bacteria, attributed to membrane disruption .
- Enzyme Inhibition : Interaction with monoamine oxidases (MAOs) and cytochrome P450 isoforms, validated via in vitro fluorometric assays .
Advanced: How do substituent variations (e.g., methoxy vs. halogen) influence bioactivity and synthetic feasibility?
Methodological Answer:
- Bioactivity : Fluorine at C7 (as in 7-fluoro-THIQ derivatives) enhances blood-brain barrier penetration but reduces aqueous solubility. Methoxy groups improve metabolic stability but may lower MAO-B affinity .
- Synthetic Challenges : Halogenation (e.g., Cl at C8) requires harsh conditions (e.g., POCl₃), whereas methoxylation is milder but prone to demethylation under acidic conditions .
- SAR Studies : Use in vitro cytotoxicity assays (e.g., MTT on SH-SY5Y cells) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Advanced: What strategies optimize synthetic yield and scalability for this compound?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to improve cyclization efficiency .
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DCM), and reaction time (12–48 hrs) to maximize yield .
- Continuous Flow Chemistry : Reduces side reactions (e.g., ester hydrolysis) and enhances reproducibility at scale .
Advanced: How should researchers address contradictions in pharmacological data across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cell lines (e.g., primary neurons vs. immortalized lines), endpoint measurements (e.g., ATP vs. LDH release), and compound solubility (DMSO concentration ≤0.1%) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .
Advanced: What computational approaches predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for derivatization .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with MAO-B) over 100 ns trajectories to assess binding stability .
- ADMET Prediction : Tools like SwissADME estimate logP (∼2.1), CNS permeability, and CYP450 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
